molecular formula C7H7FN2O2 B2627637 3-(5-Fluoropyrimidin-2-yl)propanoic acid CAS No. 1935478-40-2

3-(5-Fluoropyrimidin-2-yl)propanoic acid

カタログ番号: B2627637
CAS番号: 1935478-40-2
分子量: 170.143
InChIキー: GZONJWPOXHZVNG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(5-Fluoropyrimidin-2-yl)propanoic acid” is a chemical compound with the CAS Number: 1935478-40-2 . It has a molecular weight of 170.14 and its linear formula is C7H7FN2O2 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7FN2O2/c8-5-3-9-6(10-4-5)1-2-7(11)12/h3-4H,1-2H2,(H,11,12) .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its water solubility is calculated to be 12.6 mg/ml .

科学的研究の応用

Targeted Cancer Therapies and Mechanisms

Mechanism of Action and Clinical Applications : Fluoropyrimidines, including compounds like 5-fluorouracil (5-FU), are cornerstone treatments for various cancers, particularly colorectal cancer. These agents work primarily by inhibiting thymidylate synthase (TS), a critical enzyme in DNA synthesis, showcasing their role in chemotherapy regimens due to their cytotoxic effects on rapidly dividing cancer cells. Raltitrexed, a related compound, offers a direct and selective inhibition of TS, highlighting the evolving strategies to enhance therapeutic efficacy and manage cardiotoxicity associated with fluoropyrimidine treatment in patients with significant cardiac disease histories or fluoropyrimidine-induced cardiotoxicity (Avallone et al., 2014).

Pharmacogenetics and Patient Selection : The metabolism of fluoropyrimidines involves complex biotransformation, where enzymes like dihydropyrimidine dehydrogenase (DPD) play a crucial role. Variations in the DPD gene can significantly affect treatment outcomes and toxicity profiles, underscoring the importance of pharmacogenetic testing to personalize therapy and enhance safety. Such approaches aim to identify patients at risk of severe toxicities and adjust treatments accordingly, exemplifying the shift towards precision medicine in cancer care (Del Re et al., 2017).

Emerging Therapeutic Roles and Safety Profiles

Novel Combinations and Safety Considerations : Research continues to explore novel combinations of fluoropyrimidines with other chemotherapeutic agents to optimize cancer treatment protocols. This includes investigating the safety and efficacy profiles of these combinations in clinical practice, aiming to improve patient outcomes while managing the adverse effects associated with treatment. Such studies contribute to a deeper understanding of how to leverage fluoropyrimidines more effectively in therapeutic regimens, offering a glimpse into future advancements in cancer therapy (Mikhail et al., 2010).

Cardiotoxicity and Management Strategies : The cardiotoxic effects of fluoropyrimidines, including 5-FU, pose significant clinical challenges. Recent reviews emphasize the need for a better understanding of 5-FU cardiotoxicity to guide management strategies effectively. This includes the potential role of genetic testing to identify predisposed individuals and the use of antidotes like uridine triacetate for managing life-threatening toxicity, highlighting ongoing efforts to mitigate risks and improve the safety of fluoropyrimidine-based therapies (More et al., 2021).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

特性

IUPAC Name

3-(5-fluoropyrimidin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c8-5-3-9-6(10-4-5)1-2-7(11)12/h3-4H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZONJWPOXHZVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。